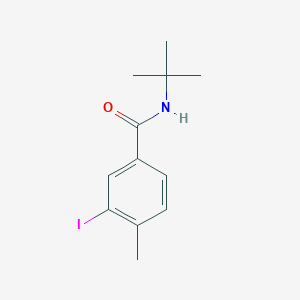

N-(tert-butyl)-3-iodo-4-methylbenzamide

Description

Properties

Molecular Formula |

C12H16INO |

|---|---|

Molecular Weight |

317.17 g/mol |

IUPAC Name |

N-tert-butyl-3-iodo-4-methylbenzamide |

InChI |

InChI=1S/C12H16INO/c1-8-5-6-9(7-10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

WTNHZVKMKLCDPK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)I |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)I |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of N-(tert-butyl)-3-iodo-4-methylbenzamide

An In-Depth Technical Guide to N-(tert-butyl)-3-iodo-4-methylbenzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(tert-butyl)-3-iodo-4-methylbenzamide, a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's chemical architecture, synthesis, and strategic applications, grounding its claims in established scientific principles and methodologies.

Molecular Architecture and Physicochemical Profile

N-(tert-butyl)-3-iodo-4-methylbenzamide is a substituted aromatic amide. Its structure is characterized by a central benzamide core, which is strategically functionalized to serve as a versatile building block in organic synthesis. The key structural features include:

-

Benzamide Core : A common motif in numerous biologically active compounds and functional materials.

-

N-tert-butyl Group : This bulky substituent provides steric hindrance, which can influence the molecule's conformation, solubility, and metabolic stability in derivative compounds.

-

Iodo Group : Positioned at the meta-position to the amide, the iodine atom is a critical functional handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

-

Methyl Group : Located at the para-position, this group subtly modifies the electronic properties and lipophilicity of the aromatic ring.

Chemical Structure

Caption: Chemical structure of N-(tert-butyl)-3-iodo-4-methylbenzamide.

Physicochemical and Spectroscopic Data

The properties of this compound are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | N-(tert-butyl)-3-iodo-4-methylbenzamide | N/A |

| Molecular Formula | C₁₂H₁₆INO | N/A |

| Molecular Weight | 317.17 g/mol | N/A |

| CAS Number | Not explicitly assigned; synthesized as an intermediate. | N/A |

| Appearance | Expected to be a white to off-white solid. | Inferred |

Spectroscopic Insights:

While a dedicated spectrum for this exact molecule is not publicly available, its expected spectroscopic features can be reliably predicted based on analogous structures.[1]

-

¹H NMR : Key signals would include a singlet for the nine equivalent protons of the tert-butyl group (~1.4-1.5 ppm), a singlet for the methyl group protons (~2.4-2.5 ppm), a broad singlet for the N-H proton (~6.0 ppm), and distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the substituted benzene ring.

-

¹³C NMR : Expected signals include the quaternary carbon (~52 ppm) and methyl carbons (~29 ppm) of the tert-butyl group, the methyl group on the ring (~23 ppm), the carbon bearing the iodine atom (C-I, ~95-100 ppm), aromatic carbons (125-145 ppm), and the carbonyl carbon (C=O) at a downfield shift (~165-167 ppm).[1]

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would be observed for the N-H stretch (~3330 cm⁻¹), C=O (amide I band) stretch (~1640-1650 cm⁻¹), and aromatic C-H stretches.[1][2]

Synthesis and Reaction Mechanism

The synthesis of N-(tert-butyl)-3-iodo-4-methylbenzamide is a multi-step process that requires careful control of reaction conditions. The most logical approach involves the formation of a key precursor, 3-iodo-4-methylbenzoic acid, followed by an amide coupling reaction.

Synthesis Workflow

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Part A: Synthesis of 3-Iodo-4-methylbenzoic Acid

This precursor is synthesized from 4-methylbenzoic acid. While various methods exist, a common approach involves electrophilic iodination.

-

Reaction Setup : In a suitable reaction vessel, dissolve 4-methylbenzoic acid in a solvent like acetic acid.

-

Reagent Addition : Add an iodinating agent (e.g., N-iodosuccinimide) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Execution : Heat the mixture to facilitate the reaction, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation : Upon completion, cool the reaction mixture and pour it into water to precipitate the product. The solid is collected by filtration, washed with water to remove residual acid, and dried under vacuum. This precursor is a stable, white to off-white solid.[3]

Part B: Amide Coupling to form N-(tert-butyl)-3-iodo-4-methylbenzamide

This step involves forming an amide bond between the carboxylic acid and tert-butylamine. The use of a coupling agent is often preferred for efficiency and mild reaction conditions.

-

Reaction Setup : Dissolve 3-iodo-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).[4]

-

Reagent Addition : Add a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) and an additive such as Hydroxybenzotriazole (HOBt, 1.5 eq). Stir the mixture at 0 °C.[4][5]

-

Amine Addition : Add tert-butylamine (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the reaction mixture.[4][5]

-

Reaction Execution : Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Workup and Purification : Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.[4][5]

Causality in Experimental Design

-

Choice of Coupling Agent : EDCI/HOBt is a widely used combination for amide bond formation. EDCI activates the carboxylic acid, and HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral centers are present.[4] This method avoids the harsh conditions required for forming an acyl chloride.

-

Role of DIPEA : A non-nucleophilic base is essential to neutralize the hydrochloride salt of EDCI and the HOBt, facilitating the reaction without competing with the primary amine nucleophile (tert-butylamine).

-

Inert Atmosphere : Using an inert atmosphere prevents the introduction of moisture, which could hydrolyze the activated carboxylic acid intermediate and reduce the yield.

Applications in Drug Discovery and Materials Science

The true value of N-(tert-butyl)-3-iodo-4-methylbenzamide lies in its utility as a molecular scaffold for building more complex and high-value molecules.

Strategic Role in Synthesis

The iodine substituent is the molecule's most reactive site for further elaboration. It serves as a linchpin for introducing diverse functionalities via well-established cross-coupling reactions.

Caption: Cross-coupling potential of the iodo-substituted scaffold.

-

Suzuki Coupling : Reacting with boronic acids or esters in the presence of a palladium catalyst to form bi-aryl structures, a common core in many pharmaceuticals.[6]

-

Heck and Sonogashira Couplings : These reactions allow for the introduction of vinyl and alkynyl groups, respectively, which are valuable for creating rigid linkers or probes in drug candidates.

-

Buchwald-Hartwig Amination : Enables the formation of carbon-nitrogen bonds, introducing secondary or tertiary amine functionalities.

The benzamide moiety itself is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide range of conditions. The N-tert-butyl group can enhance metabolic stability by preventing N-dealkylation. Therefore, derivatives of this compound are promising candidates for screening in various drug discovery programs, including those targeting cancer, inflammation, and neurological disorders.[7][8]

Analytical Validation and Quality Control

Ensuring the identity and purity of N-(tert-butyl)-3-iodo-4-methylbenzamide is paramount. A multi-technique approach provides a self-validating system for quality control.

-

Chromatography (TLC/HPLC) : Thin Layer Chromatography is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) with a UV detector provides quantitative data on purity, typically aiming for >98% for research applications.

-

Nuclear Magnetic Resonance (NMR) : As detailed in section 1.2, ¹H and ¹³C NMR are definitive techniques for structural confirmation. The integration of proton signals and the number of carbon signals must match the proposed structure.

-

Mass Spectrometry (MS) : Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups (amide N-H and C=O), validating the successful amide bond formation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, its handling should be guided by the data for structurally related chemicals, such as other halogenated benzamides.[9][10][11]

-

Hazard Identification : Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[9][10][11]

-

Personal Protective Equipment (PPE) : Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling : Avoid creating dust. Use only non-sparking tools. Wash hands thoroughly after handling.[10][12]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-(tert-butyl)-3-iodo-4-methylbenzamide is more than a simple chemical; it is a strategically designed platform for innovation. Its well-defined structure, predictable reactivity, and robust synthetic pathway make it an invaluable intermediate for researchers in drug discovery and materials science. The presence of the iodo-substituent, in particular, unlocks access to a vast chemical space through proven cross-coupling chemistries, enabling the rapid generation of novel and complex molecular architectures. Understanding the technical nuances of its synthesis and properties is the first step toward leveraging its full potential.

References

-

Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for N-tert-Butylbenzamide. Retrieved from Thermo Fisher Scientific Website. [Link]

-

Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet for 4-tert-Butylbenzamide. Retrieved from Thermo Fisher Scientific Website. [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information for an article. Retrieved from Royal Society of Chemistry Publishing. [Link]

-

Bykov, V. (1997). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Tetrahedron, 53, 14437-14450. [Link]

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]

-

Bhookya, S., Pochampally, J., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. [Link]

-

ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from ResearchGate. [Link]

-

PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from PubMed. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-3-iodo-4-methylbenzamide

This guide provides a comprehensive overview of the synthetic pathways for N-(tert-butyl)-3-iodo-4-methylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the strategic considerations, detailed experimental protocols, and characterization methods pertinent to the synthesis of this molecule.

Introduction

N-(tert-butyl)-3-iodo-4-methylbenzamide is a substituted benzamide derivative. The presence of an iodine atom on the aromatic ring makes it a valuable intermediate for further chemical modifications, such as cross-coupling reactions, which are instrumental in the synthesis of complex pharmaceutical molecules.[1] The tert-butyl group on the amide nitrogen provides steric bulk, which can influence the compound's conformational properties and biological activity. This guide will detail a primary, robust synthetic route commencing from the commercially available precursor, 4-methylbenzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, N-(tert-butyl)-3-iodo-4-methylbenzamide, points to a straightforward disconnection at the amide bond. This suggests that the final step of the synthesis will be the formation of the amide from 3-iodo-4-methylbenzoic acid and tert-butylamine. The key intermediate, 3-iodo-4-methylbenzoic acid, can be synthesized from 4-methylbenzoic acid through an electrophilic iodination reaction.

Caption: Retrosynthetic analysis of N-(tert-butyl)-3-iodo-4-methylbenzamide.

Synthesis Pathway

The synthesis of N-(tert-butyl)-3-iodo-4-methylbenzamide is most effectively achieved through a two-step process:

-

Iodination of 4-methylbenzoic acid to yield 3-iodo-4-methylbenzoic acid.

-

Amide coupling of 3-iodo-4-methylbenzoic acid with tert-butylamine to form the final product.

Caption: Overall synthetic pathway for N-(tert-butyl)-3-iodo-4-methylbenzamide.

Experimental Protocols

Part 1: Synthesis of 3-Iodo-4-methylbenzoic acid

The synthesis of 3-iodo-4-methylbenzoic acid can be achieved through the direct iodination of 4-methylbenzoic acid.

Protocol:

-

To a stirred solution of 4-methylbenzoic acid in a suitable solvent such as acetic acid, add a source of electrophilic iodine. A common method involves the use of iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) or nitric acid.

-

The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude 3-iodo-4-methylbenzoic acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2][3]

Table 1: Reagents for the Synthesis of 3-Iodo-4-methylbenzoic acid

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylbenzoic acid | 136.15 | 10.0 g | 0.0734 |

| Iodine (I₂) | 253.81 | 9.32 g | 0.0367 |

| Iodic acid (HIO₃) | 175.91 | 3.23 g | 0.0184 |

| Acetic acid | - | 100 mL | - |

Part 2: Synthesis of N-(tert-butyl)-3-iodo-4-methylbenzamide

The final step involves the coupling of 3-iodo-4-methylbenzoic acid with tert-butylamine using a peptide coupling agent.

Protocol:

-

Dissolve 3-iodo-4-methylbenzoic acid in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

To this solution, add a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt).[4][5] These reagents activate the carboxylic acid for nucleophilic attack.

-

Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt of EDCI and to deprotonate the carboxylic acid.

-

Introduce tert-butylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the coupling reagents and other water-soluble byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Table 2: Reagents for the Synthesis of N-(tert-butyl)-3-iodo-4-methylbenzamide

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Iodo-4-methylbenzoic acid | 262.04 | 5.00 g | 0.0191 |

| tert-Butylamine | 73.14 | 1.67 g | 0.0229 |

| EDCI | 191.70 | 4.38 g | 0.0229 |

| HOBt | 135.13 | 3.09 g | 0.0229 |

| DIPEA | 129.24 | 4.98 mL | 0.0287 |

| DMF | - | 50 mL | - |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the intermediate and the final product. For 3-iodo-4-methylbenzoic acid, characteristic signals for the aromatic protons and the methyl group would be expected.[3] For the final product, the appearance of signals corresponding to the tert-butyl group will be a key indicator of successful amide formation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized compounds, confirming their elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reaction. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the N-H stretch and the amide I and II bands in the final product are indicative of a successful reaction.

-

Melting Point: The melting point of the purified product can be compared with literature values if available and serves as an indicator of purity. 3-Iodo-4-methylbenzoic acid has a reported melting point of 210-212 °C.[3]

Safety Considerations

-

Iodine and iodic acid are oxidizing agents and should be handled with care.

-

Carbodiimide coupling reagents like EDCI are potential allergens and sensitizers.

-

Organic solvents should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of N-(tert-butyl)-3-iodo-4-methylbenzamide can be reliably achieved through a two-step sequence involving the iodination of 4-methylbenzoic acid followed by an amide coupling reaction with tert-butylamine. The use of standard peptide coupling reagents provides an efficient and high-yielding route to the desired product. Proper purification and characterization are crucial to ensure the quality of the final compound for its intended applications in research and development.

References

-

ACS Publications. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Organic Process Research & Development. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Science Innovations with 3-Iodo-4-methylbenzoic Acid. Available at: [Link]

-

PharmaCompass.com. 3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. Available at: [Link]

-

PubChem. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640. Available at: [Link]

-

ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

-

PMC. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

-

YouTube. Amide Formation from Carboxylic Acids. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

-

Organic Syntheses. m-IODOBENZOIC ACID. Available at: [Link]

- Google Patents. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.

-

SciSpace. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [chemicalbook.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Technical Guide: Solubility Profile of N-(tert-butyl)-3-iodo-4-methylbenzamide in DMSO and Methanol

Executive Summary

N-(tert-butyl)-3-iodo-4-methylbenzamide is a specialized pharmaceutical intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., structural analogs of Ponatinib) or as a precursor for radioiodinated tracers. Its solubility profile is governed by the interplay between its lipophilic substituents (iodine, tert-butyl, methyl) and its polar amide core.

-

DMSO (Dimethyl Sulfoxide): The primary solvent of choice . The compound exhibits high solubility (>50 mg/mL estimated) due to strong dipole-dipole interactions and the ability of DMSO to accommodate the polarizable iodine atom.

-

Methanol: Moderate solubility . Suitable for secondary dilutions or recrystallization processes, though solubility is lower than in DMSO due to the compound's significant hydrophobic character.

This guide provides a structural analysis of the solubility mechanisms, theoretical predictions, and a validated experimental protocol for precise determination.

Physicochemical Profile & Solubility Mechanisms

To understand the solubility behavior, we must analyze the structural contributions to the molecule's free energy of solvation.

| Feature | Structural Moiety | Contribution to Solubility |

| Lipophilicity | 3-Iodo & 4-Methyl | The iodine atom is large and polarizable (soft nucleophile), significantly increasing LogP (approx. +0.6–0.8 units). The methyl group adds minor lipophilicity. These groups drive affinity for organic solvents over water. |

| Steric Bulk | N-tert-butyl | The bulky tert-butyl group disrupts planar stacking in the crystal lattice, potentially lowering the melting point compared to the N-methyl analog, which aids dissolution. However, it also reduces the accessibility of the amide nitrogen for hydrogen bonding. |

| Polarity | Benzamide Core | The amide linkage (-CONH-) provides a site for Hydrogen Bond Acceptance (C=O) and Donation (N-H), essential for interaction with DMSO and Methanol. |

Theoretical Solubility Estimates

-

Calculated LogP (cLogP): ~3.5 – 4.0 (High Lipophilicity)

-

Predicted Solubility (DMSO): High (> 100 mM)

-

Predicted Solubility (Methanol): Moderate (10 – 50 mM)

-

Predicted Solubility (Water): Negligible (< 0.1 mM)

Solvation Mechanisms

-

In DMSO (Polar Aprotic): DMSO acts as a Lewis base. The sulfoxide oxygen accepts a hydrogen bond from the amide N-H. Simultaneously, the methyl groups of DMSO interact with the hydrophobic tert-butyl and iodotolyl regions via van der Waals forces.

-

In Methanol (Polar Protic): Methanol can donate hydrogen bonds to the amide carbonyl and accept them from the N-H. However, the "hydrophobic effect" opposes dissolution; the large hydrophobic surface area of the iodine and tert-butyl groups disrupts the hydrogen-bonding network of bulk methanol, energetically penalizing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

Phase 1: Preparation of Saturated Solutions

-

Weighing: Weigh approximately 5–10 mg of solid N-(tert-butyl)-3-iodo-4-methylbenzamide into two separate 1.5 mL microcentrifuge tubes (one for DMSO, one for Methanol).

-

Solvent Addition: Add 100 µL of the respective solvent (DMSO or Methanol) to the solid.

-

Note: If the solid dissolves completely immediately, add more solid until a visible excess remains.

-

-

Equilibration:

-

Seal the tubes tightly (Parafilm is recommended for Methanol to prevent evaporation).

-

Agitate at 25°C for 24 hours using a thermomixer (e.g., Eppendorf ThermoMixer) at 500–700 RPM.

-

Why 24h? This ensures the system reaches thermodynamic equilibrium, allowing the crystal lattice energy to balance with solvation energy.

-

Phase 2: Phase Separation & Sampling

-

Centrifugation: Centrifuge the samples at 15,000 RPM for 10 minutes to pellet the undissolved solid.

-

Filtration (Optional but Recommended): If floating particles are observed, filter the supernatant through a 0.22 µm PTFE syringe filter .

-

Critical: Pre-saturate the filter with a small volume of the solution to prevent drug loss due to filter adsorption.

-

-

Dilution: Carefully remove an aliquot of the clear supernatant.

-

For DMSO: Dilute 10 µL of supernatant into 990 µL of Acetonitrile (1:100 dilution).

-

For Methanol: Dilute 10 µL of supernatant into 990 µL of Methanol (1:100 dilution).

-

Reasoning: Direct injection of saturated DMSO can distort HPLC peak shapes due to viscosity and solvent strength mismatch.

-

Phase 3: HPLC-UV Quantification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 254 nm (aromatic ring) and 220 nm (amide bond).

-

Calibration: Prepare a standard curve using a known stock (e.g., 1 mM in DMSO) diluted to 10, 50, and 100 µM.

Workflow Visualization

The following diagram outlines the logical flow for determining and validating the solubility of this compound.

Caption: Systematic workflow for thermodynamic solubility determination using the saturation shake-flask method.

Implications for Drug Development

Stock Solution Preparation

For biological assays (e.g., kinase inhibition assays), prepare a 10 mM or 20 mM stock solution in DMSO .

-

Protocol: Weigh the solid into a glass vial (avoid plastic if possible for long-term storage to prevent leaching). Add anhydrous DMSO to reach the target concentration. Vortex until clear.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw cycles, which can induce precipitation or degradation.

"Crash-Out" Risk in Aqueous Media

When diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media):

-

Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.

-

Stepwise Dilution: Do not dilute directly from 10 mM to 10 nM in one step. Use an intermediate dilution (e.g., 100 µM in 10% DMSO/Water) to prevent immediate precipitation of the lipophilic compound upon contact with water.

References

-

PubChem. (2025).[1][2] N-tert-Butyl-4-methylbenzamide (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Wang, K., et al. (2007).[3] DMSO Increases Radioiodination Yield of Radiopharmaceuticals.[3][4] Applied Radiation and Isotopes, 66(1), 50-59.[4] (Demonstrates high solubility of iodinated benzamides in DMSO). [Link]

-

Jones, W.J., & Musulin, B. (1962). Solubility of Iodine in Dimethylsulfoxide.[5] Journal of Chemical and Engineering Data.[5] (Foundational data on iodine-DMSO interactions). [Link]

Sources

- 1. N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DMSO increases radioiodination yield of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refp.cohlife.org [refp.cohlife.org]

An In-depth Technical Guide to N-(tert-butyl)-3-iodo-4-methylbenzamide: Physicochemical Profile and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of N-(tert-butyl)-3-iodo-4-methylbenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages expert analysis of structurally related compounds to project its physicochemical properties. Furthermore, a detailed, field-proven synthetic protocol is presented, offering a practical framework for its laboratory preparation.

Executive Summary

Physicochemical Characteristics

A definitive experimental determination of the physical properties of N-(tert-butyl)-3-iodo-4-methylbenzamide has not been reported in the searched scientific literature. However, an expert estimation can be derived from the analysis of structurally similar compounds.

Table 1: Comparison of Physicochemical Properties of N-(tert-butyl)-3-iodo-4-methylbenzamide and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Appearance |

| N-(tert-butyl)benzamide | C₁₁H₁₅NO | 177.24 | 134–135 | White solid[1] |

| 4-Bromo-N-(tert-butyl)benzamide | C₁₁H₁₄BrNO | 256.14 | 130–131 | Yellow solid[1] |

| N-(tert-butyl)-4-methylbenzamide | C₁₂H₁₇NO | 191.27 | Not available | Not available |

| 3-Iodo-N-methylbenzamide | C₈H₈INO | 261.06 | Not available | Not available |

| N-(tert-butyl)-3-iodo-4-methylbenzamide (Predicted) | C₁₂H₁₆INO | 317.17 | ~140-155 | Likely a crystalline solid (white to off-white or pale yellow) |

Expert Analysis and Estimation:

-

Physical State: Based on the solid nature of its close analogs, N-(tert-butyl)-3-iodo-4-methylbenzamide is anticipated to be a crystalline solid at ambient temperature. The presence of the planar phenyl ring and the potential for intermolecular hydrogen bonding between the amide groups, along with van der Waals interactions from the bulky substituents, would favor a solid-state packing.

-

Melting Point: The melting point is influenced by molecular weight, symmetry, and intermolecular forces. The parent compound, N-(tert-butyl)benzamide, has a melting point of 134–135 °C.[1] The introduction of a bromine atom in 4-Bromo-N-(tert-butyl)benzamide results in a similar melting point of 130–131 °C.[1] While the methyl group in N-(tert-butyl)-4-methylbenzamide would slightly increase the molecular weight, the significant increase in mass and polarizability from the iodine atom in the target molecule is expected to lead to stronger intermolecular dispersion forces. Therefore, the melting point of N-(tert-butyl)-3-iodo-4-methylbenzamide is predicted to be higher than its non-iodinated and brominated counterparts, likely in the range of 140-155 °C.

-

Solubility: It is expected to exhibit low solubility in water and higher solubility in common organic solvents such as dichloromethane, ethyl acetate, and alcohols, which is typical for benzamide derivatives of this nature.

Molecular Structure

The chemical structure of N-(tert-butyl)-3-iodo-4-methylbenzamide is a key determinant of its physical and chemical properties.

Figure 1: Chemical structure of N-(tert-butyl)-3-iodo-4-methylbenzamide.

Proposed Synthesis Protocol

The synthesis of N-(tert-butyl)-3-iodo-4-methylbenzamide can be reliably achieved through the acylation of tert-butylamine with 3-iodo-4-methylbenzoyl chloride. This is a standard and robust method for the formation of N-substituted benzamides.

4.1. Synthesis Workflow

Figure 2: Proposed synthetic workflow for N-(tert-butyl)-3-iodo-4-methylbenzamide.

4.2. Step-by-Step Methodology

Step 1: Synthesis of 3-iodo-4-methylbenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodo-4-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in a fume hood.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-iodo-4-methylbenzoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.

Causality Behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts, which are easily removed. Using an excess of thionyl chloride ensures the complete conversion of the starting material.

Step 2: Synthesis of N-(tert-butyl)-3-iodo-4-methylbenzamide

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (2.0-2.5 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3-iodo-4-methylbenzoyl chloride (1.0 eq) from Step 1 in the same solvent and add it dropwise to the cooled tert-butylamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Causality Behind Experimental Choices: The reaction is performed at 0 °C to control the exothermicity of the acylation reaction. An excess of tert-butylamine is used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

4.3. Workup and Purification

-

Upon completion of the reaction, quench the mixture by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol is based on a well-established and highly reliable method for amide synthesis. The workup procedure is designed to effectively remove unreacted starting materials, byproducts, and salts, leading to a high-purity final product. The choice between recrystallization and column chromatography for purification will depend on the nature of any impurities present.

Conclusion

While direct experimental data for N-(tert-butyl)-3-iodo-4-methylbenzamide remains elusive in the public domain, a comprehensive understanding of its likely physicochemical properties can be established through the careful analysis of its structural analogs. This guide provides a reasoned estimation of its physical state and melting point, along with a robust and detailed synthetic protocol to enable its preparation and further study. The provided methodologies are grounded in established chemical principles and offer a reliable pathway for researchers to access this compound for applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92014, p-(tert-Butyl)benzamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 591441, N-tert-Butyl-4-nitrobenzamide. Retrieved from [Link].

- Royal Society of Chemistry (2017). Supplementary Information for an article. This journal is © The Royal Society of Chemistry 2017. (Specific article details not fully provided in search results).

-

Pharmaffiliates. 3-Iodo-N-methylbenzamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 576940, N-tert-Butyl-4-methylbenzamide. Retrieved from [Link].

Sources

CAS number and identifiers for N-(tert-butyl)-3-iodo-4-methylbenzamide

[1][2]

Chemical Identity & Identifiers

N-(tert-butyl)-3-iodo-4-methylbenzamide is a halogenated benzamide derivative.[1][2] It serves as a critical "pharmacophore scaffold" in medicinal chemistry, particularly for designing inhibitors that target the DFG-out conformation of protein kinases (e.g., BCR-ABL).[1] The 3-iodo position provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the 4-methyl group typically anchors the molecule in a hydrophobic gatekeeper pocket.[1]

Core Identifiers Table

| Identifier Type | Value | Notes |

| Chemical Name | N-(tert-butyl)-3-iodo-4-methylbenzamide | IUPAC: 3-iodo-4-methyl-N-(2-methylpropan-2-yl)benzamide |

| CAS Number | 514794-68-4 | Primary identifier [1][2].[1][3] |

| Parent Acid CAS | 82998-57-0 | 3-Iodo-4-methylbenzoic acid (Precursor) [3].[1] |

| Molecular Formula | C₁₂H₁₆INO | |

| Molecular Weight | 317.17 g/mol | |

| SMILES | CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)I | Useful for cheminformatics search.[4] |

| InChI Key | JETUZJGSOPXQPU-UHFFFAOYSA-N | Computed identifier. |

Structural Analysis & Pharmacophore Logic

The molecule is designed with three distinct functional zones, each serving a specific role in drug design:

-

The Amide Linker: The N-tert-butyl amide acts as a hydrogen bond donor/acceptor pair, often mimicking the "hinge-binding" motif or interacting with the solvent-exposed region of the kinase ATP pocket.[1]

-

The 4-Methyl Group: Provides hydrophobic bulk, often targeting the "gatekeeper" residue (e.g., T315 in ABL kinase) to improve selectivity.[1]

-

The 3-Iodo Handle: A high-reactivity site for further diversification.[1] In late-stage synthesis, this iodine is replaced by heteroaryl groups (e.g., imidazopyridazines in Ponatinib) via cross-coupling.[1]

Structural Logic Diagram (DOT)

Caption: Functional decomposition of the N-(tert-butyl)-3-iodo-4-methylbenzamide scaffold in kinase inhibitor design.

Synthesis & Fabrication Protocol

The synthesis follows a standard amide coupling pathway starting from 3-iodo-4-methylbenzoic acid .[1] Two primary methods are recommended depending on scale and available reagents.[1]

Method A: Acid Chloride Activation (Scale-Up Preferred)

This method is robust for gram-scale synthesis, avoiding expensive coupling reagents.[1]

-

Activation: Suspend 3-iodo-4-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Evaporation: Remove solvent and excess SOCl₂ under vacuum to yield the crude acid chloride.[1]

-

Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.[1][5]

-

Addition: Slowly add tert-Butylamine (1.2 eq) and Triethylamine (TEA) (2.0 eq) to scavenge HCl.

-

Workup: Stir at room temperature for 4 hours. Wash with 1N HCl, saturated NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

Method B: EDCI/HOBt Coupling (Research Scale)

Ideal for small-scale (mg) synthesis to avoid moisture sensitivity of acid chlorides.[1]

-

Reagents: 3-iodo-4-methylbenzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), tert-Butylamine (1.1 eq).[1]

-

Solvent: DMF or DCM.

-

Protocol: Mix acid, EDCI, HOBt, and DIPEA in solvent. Stir for 30 min to activate. Add tert-Butylamine.[1] Stir overnight.

Synthesis Workflow Diagram (DOT)

Caption: Step-by-step synthetic pathway from the parent benzoic acid to the target amide.[1]

Quality Control & Characterization

To validate the identity of the synthesized compound, the following analytical parameters should be met.

1H NMR (400 MHz, CDCl₃)

-

δ 1.45 ppm (s, 9H): tert-Butyl group (Singlet, characteristic strong peak).[1]

-

δ 2.48 ppm (s, 3H): Aryl-Methyl group (Singlet).[1]

-

δ 7.2–8.2 ppm (m, 3H): Aromatic protons.[1] The substitution pattern (1,3,4) typically shows a doublet (C5-H), a doublet of doublets (C6-H), and a singlet (C2-H) due to the iodine position.[1]

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

-

Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).[1]

-

Detection: UV at 254 nm.[1]

-

Retention Time: Expect a shift to higher retention times compared to the parent acid due to the hydrophobic tert-butyl group.[1]

Applications in Drug Discovery

This compound is rarely a final drug but is a high-value Intermediate and Fragment Probe .[1]

-

Fragment-Based Drug Design (FBDD): The tert-butyl amide is used to probe the size of the hydrophobic pocket in kinases.[1] If the tert-butyl group fits, it indicates a "gatekeeper" mutation tolerance or a specific allosteric pocket availability.[1]

-

Suzuki Coupling Precursor: The iodine atom is the specific site for attaching the "head" group of the inhibitor.[1] For example, in the synthesis of Ponatinib analogs, this iodine is replaced by an ethynyl-linked or directly coupled heterocycle.[1]

-

Reference Standard: Used to calibrate analytical methods when monitoring the hydrolysis or metabolism of more complex tert-butyl benzamide drugs.[1]

References

-

ChemicalBook. N-(tert-butyl)-3-iodo-4-methylbenzamide Product Page. Retrieved from .

-

GuideChem. CAS 514794-68-4 Entry. Retrieved from .

-

PubChem. 3-Iodo-4-methylbenzoic acid (Parent Compound).[1] CID 621640.[1] Retrieved from .

-

Organic Syntheses. General Procedures for Amide Coupling. Retrieved from .

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. N-(tert-butyl)-3-iodo-4-methylbenzamide | 514794-68-4 [amp.chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Pentanamide, N-(2-iodo-4-methylphenyl)- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scispace.com [scispace.com]

The Ascendancy of 3-Iodo-4-Methylbenzamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-iodo-4-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This in-depth technical guide provides a comprehensive literature review of these derivatives, focusing on their synthesis, biological activities, and the underlying mechanistic principles that govern their efficacy. We delve into detailed, field-proven protocols for the synthesis of the key precursor, 3-iodo-4-methylbenzoic acid, and its subsequent elaboration into a diverse array of N-substituted amide derivatives. Particular emphasis is placed on their roles as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR) kinase, two critical targets in oncology. This guide integrates quantitative structure-activity relationship (SAR) data, detailed experimental methodologies, and visual representations of key chemical transformations and biological pathways to equip researchers with the knowledge necessary to navigate and innovate within this promising chemical space.

Introduction: The Strategic Importance of the 3-Iodo-4-Methylbenzamide Core

The benzamide moiety is a cornerstone in drug design, present in numerous approved pharmaceuticals. The strategic incorporation of an iodine atom and a methyl group at the 3 and 4 positions, respectively, of the benzamide scaffold imparts a unique combination of steric and electronic properties. The iodine atom, a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions within protein binding pockets, often leading to enhanced affinity and selectivity. The methyl group provides a lipophilic anchor and can influence the overall conformation of the molecule. This strategic substitution pattern has rendered 3-iodo-4-methylbenzamide derivatives a fertile ground for the discovery of novel enzyme inhibitors and receptor modulators. This guide will explore the synthesis and therapeutic potential of this versatile scaffold, with a focus on its application in the development of anticancer agents.

Synthetic Strategies: From Precursor to Bioactive Derivatives

The synthesis of 3-iodo-4-methylbenzamide derivatives commences with the preparation of the key intermediate, 3-iodo-4-methylbenzoic acid. This is followed by the crucial amide bond formation step, for which a variety of methods can be employed, each with its own advantages and considerations.

Synthesis of the Key Precursor: 3-Iodo-4-Methylbenzoic Acid

A reliable and scalable synthesis of 3-iodo-4-methylbenzoic acid is paramount for any drug discovery program centered on its derivatives. A common and effective method involves the iodination of 4-methylbenzoic acid.

Experimental Protocol: Iodination of 4-Methylbenzoic Acid

-

Reaction Setup: To a solution of 4-methylbenzoic acid in a suitable solvent (e.g., acetic acid), add N-iodosuccinimide (NIS) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80°C) for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The crude product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-iodo-4-methylbenzoic acid.

Activation of the Carboxylic Acid

Direct amidation of a carboxylic acid with an amine is generally a slow and inefficient process. Therefore, the carboxylic acid group of 3-iodo-4-methylbenzoic acid must first be activated to facilitate the subsequent amide bond formation. A common and highly effective method is the conversion of the carboxylic acid to its corresponding acyl chloride.

Experimental Protocol: Synthesis of 3-Iodo-4-Methylbenzoyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-iodo-4-methylbenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (typically around 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation of Product: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-iodo-4-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.[1][2][3][4]

Amide Bond Formation: Crafting the Derivative Library

With the activated acyl chloride in hand, a diverse library of N-substituted 3-iodo-4-methylbenzamide derivatives can be synthesized by reacting it with a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 3-Iodo-4-Methylbenzamides

-

Reaction Setup: In a suitable reaction vessel, dissolve the desired primary or secondary amine in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and add a base (e.g., triethylamine, pyridine) to act as a scavenger for the HCl byproduct.

-

Addition of Acyl Chloride: Cool the amine solution in an ice bath and slowly add a solution of 3-iodo-4-methylbenzoyl chloride in the same solvent.

-

Reaction and Monitoring: Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 3-iodo-4-methylbenzamide derivative.

Table 1: Examples of Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description |

| Thionyl Chloride (SOCl₂) / Oxalyl Chloride | Converts carboxylic acids to highly reactive acyl chlorides. |

| Carbodiimides (e.g., DCC, EDC) | Facilitate direct coupling of carboxylic acids and amines. |

| Phosphonium Salts (e.g., PyBOP, HBTU) | Efficient coupling reagents, often used in peptide synthesis. |

| Uronium Salts (e.g., HATU, HCTU) | Highly effective coupling reagents known for rapid reaction times. |

Biological Activities and Therapeutic Potential

3-Iodo-4-methylbenzamide derivatives have demonstrated significant promise as inhibitors of key enzymes implicated in cancer progression, most notably PARP and EGFR kinase.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5] Benzamide derivatives are known to act as competitive inhibitors of PARP1, binding to the nicotinamide binding pocket of the enzyme.[6]

Mechanism of PARP Inhibition:

Structure-Activity Relationship (SAR) Insights:

The 3-iodo-4-methylbenzamide scaffold provides a key pharmacophore for PARP1 inhibition. The amide group forms crucial hydrogen bonds with the active site residues, while the aromatic ring engages in π-π stacking interactions. The iodo substituent can form halogen bonds with backbone carbonyls, enhancing binding affinity. Modifications to the N-substituent can be explored to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Representative PARP Inhibitory Activity of Benzamide Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line |

| Olaparib (Reference) | PARP1 | 1.49 | - |

| Compound 13f | PARP1 | 0.25 | HCT116 |

| Compound 4a | PARP1 | 2.01 | - |

| Compound II-4 | PARP1 | 0.51 | - |

Note: Data for compounds 13f[7], 4a[6], and II-4[8] are from various benzamide derivative studies and serve as a reference for the potential potency of 3-iodo-4-methylbenzamide analogs.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[9] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective anticancer agents.[10][11]

Mechanism of EGFR Kinase Inhibition:

Structure-Activity Relationship (SAR) Insights:

Benzamide derivatives can act as ATP-competitive inhibitors of EGFR kinase. The core scaffold occupies the adenine-binding region of the ATP pocket. The N-aryl substituent can extend into a hydrophobic pocket, and modifications to this group can significantly impact potency and selectivity against different EGFR mutants. The 3-iodo-4-methyl substitution pattern can influence the orientation of the molecule within the active site, potentially leading to interactions that enhance inhibitory activity.

Table 3: Representative EGFR Kinase Inhibitory Activity of Benzamide and Related Derivatives

| Compound | Target | IC₅₀ (µM) | Cell Line |

| Gefitinib (Reference) | EGFR | - | A549, PC-3, HepG2 |

| Compound 4c | EGFR | 0.56 | A549 |

| Compound 7g | EGFR | 3.92 | A549 |

| Compound 7m | EGFR | 6.53 | A549 |

Note: Data for compounds 4c, 7g, and 7m are from various studies on EGFR inhibitors and provide a reference for the potential of 3-iodo-4-methylbenzamide analogs.

Conclusion and Future Directions

The 3-iodo-4-methylbenzamide scaffold represents a highly versatile and promising platform for the development of novel targeted therapeutics. This technical guide has provided a comprehensive overview of the synthesis and biological evaluation of these derivatives, with a particular focus on their potent inhibitory activities against PARP and EGFR kinase. The detailed synthetic protocols and SAR insights presented herein offer a solid foundation for researchers to design and synthesize novel analogs with improved potency, selectivity, and drug-like properties.

Future research in this area should focus on several key aspects:

-

Expansion of the N-substituent library: A systematic exploration of diverse and novel N-substituents will be crucial for fine-tuning the biological activity and pharmacokinetic profile of these derivatives.

-

Exploration of other biological targets: While PARP and EGFR are prominent targets, the 3-iodo-4-methylbenzamide scaffold may exhibit inhibitory activity against other kinases or enzymes. Broad-based screening efforts could uncover new therapeutic applications.

-

In-depth mechanistic studies: Elucidating the precise binding modes of these inhibitors through co-crystallization studies and advanced computational modeling will provide invaluable insights for rational drug design.

-

Preclinical and clinical development: Promising lead compounds should be advanced through rigorous preclinical evaluation, including in vivo efficacy and toxicity studies, with the ultimate goal of progressing into clinical trials.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 3-iodo-4-methylbenzamide derivatives and contribute to the development of next-generation targeted therapies for cancer and other diseases.

References

-

Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. [Link]

-

Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage - OAText. [Link]

-

Structural requirements for potent PARP inhibition. The benzamide... | Download Scientific Diagram - ResearchGate. [Link]

-

Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC. [Link]

-

EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. [Link]

-

PARP inhibition: PARP1 and beyond - PMC - NIH. [Link]

-

Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. [Link]

-

Iodine and Ammonium Persulfate Mediated Activation of DMSO: Approach to N-Formylation of Amides and Synthesis of Isatins. - The Royal Society of Chemistry. [Link]

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles - MDPI. [Link]

-

Design, Synthesis, Antitumor Activities and Molecular Docking of N -Isopimaroyl- N' -aroyl Thiosemicarbazide Derivatives - ResearchGate. [Link]

-

Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - MDPI. [Link]

-

Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC - NIH. [Link]

- US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google P

- WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google P

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - Semantic Scholar. [Link]

-

Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF - ResearchGate. [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. [Link]

-

p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. [Link]

-

Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PubMed - NIH. [Link]

-

A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines - ResearchGate. [Link]

-

Progress in the discovery and development of anticancer agents from marine cyanobacteria. [Link]

-

Synthesis and anticancer effect of 3,4,5-n-alkyl-benzamides on colon carcinoma HCT- 116 cells - Universitas Indonesia. [Link]

-

Cas 1711-06-4,3-Methylbenzoyl chloride | lookchem. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Journal Articles — Wren Group Lab [wrenchemgroup.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, inhibitory activity, and SAR studies of hydrophobic p-aminosalicylic acid derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ClinPGx [clinpgx.org]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

N-(tert-butyl)-3-iodo-4-methylbenzamide safety data sheet (SDS) analysis

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-(tert-butyl)-3-iodo-4-methylbenzamide is a specialized aryl iodide intermediate, primarily utilized in pharmaceutical discovery for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike commodity chemicals, this compound is often encountered in "Library Synthesis" or "Lead Optimization" phases, meaning specific toxicological data is frequently absent.[1]

As Senior Application Scientists, we must apply Structure-Activity Relationship (SAR) logic to bridge the gap between unknown toxicity and operational safety. This guide treats the compound as a novel pharmaceutical intermediate , prioritizing containment and stability preservation over standard "minimum compliance."[1]

Chemical Identity

| Property | Detail |

| Systematic Name | N-(tert-butyl)-3-iodo-4-methylbenzamide |

| Functional Class | Halo-benzamide (Aryl Iodide) |

| Molecular Formula | C₁₂H₁₆INO |

| Molecular Weight | ~317.17 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | Low in water; High in DMSO, DCM, Methanol |

| Key Structural Risk | C-I Bond: Photosensitive (risk of radical formation).[2][3] Amide: Enhances lipophilicity (skin absorption potential).[1] |

Hazard Identification (GHS & SAR Analysis)

Since specific toxicological data for this exact substitution pattern is often proprietary, we derive the safety profile from its structural analogs (e.g., N-tert-butylbenzamide and 3-iodo-4-methylbenzoic acid).

Predictive GHS Classification

We apply the Precautionary Principle for Research & Development (R&D) exemptions.

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed. | Standard default for benzamides with unknown LD50.[1] |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1][3][4] | Alkyl-benzamides are known lipophilic irritants.[1] |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][3][4][5] | Crystalline dusts mechanically and chemically irritate mucosa.[1] |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[1][3][4][5][6] | Inhalation of fine dusts triggers bronchial sensitization. |

The "Hidden" Hazards

-

Photolytic Deiodination: The Carbon-Iodine bond is the weakest link.[1] Exposure to UV/White light can cleave this bond, liberating free iodine (

) and generating radical species.[1] This degrades the compound's purity and introduces an oxidizing hazard. -

Unknown Potency: As a drug intermediate, this molecule may possess biological activity (kinase inhibition) at low concentrations.[1] Treat as a Band 3 Compound (OEL 10–100 µg/m³) until proven otherwise.

Operational Handling Protocols

This section details the how and why of handling, moving beyond generic advice.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Do NOT use standard latex.[1] The lipophilic tert-butyl group facilitates permeation.[1]

-

Requirement: Nitrile (minimum 0.11 mm) for solids. Double-gloving with Nitrile/Laminate for solutions in DCM/DMSO.[1]

-

-

Respiratory:

-

Open Bench: Prohibited for powders.

-

Fume Hood: Mandatory. Face velocity >0.5 m/s.[1]

-

Outside Hood: N95/P2 particulate respirator required if weighing >10mg outside containment.

-

Protocol: Safe Weighing & Solubilization

Rationale: Static electricity often disperses benzamide powders, creating invisible aerosols.

-

Static Elimination: Pass an ionizing gun over the weighing boat and spatula before touching the powder.[1]

-

Transfer: Use a disposable anti-static funnel. Do not pour; use a micro-spatula.

-

Solvation: Add solvent (e.g., DMSO) inside the vial before removing it from the hood.[1] This "wets" the hazard, preventing airborne release during transport.

Storage & Stability[5][12]

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.[1] The amide proton can be labile; moisture can induce slow hydrolysis.[1]

-

Light: Amber vials are mandatory. Wrap clear vials in aluminum foil if amber is unavailable.

Emergency Response & Waste Management

Spill Response Logic

If the powder spills, do not dry sweep (generates dust).[1]

-

Isolate: Evacuate immediate area.

-

Wet Method: Cover spill with a paper towel dampened with Sodium Thiosulfate (5% aq) .[1]

-

Why? Thiosulfate neutralizes any free iodine liberated during the accident.

-

-

Collect: Scoop into a hazardous waste bag.

Waste Disposal[5][11]

-

Classification: Halogenated Organic Waste.

-

Critical Error to Avoid: Do not mix with acid waste. Acidification can protonate the amide or react with liberated iodine species.[1]

-

Labeling: Clearly mark "Contains Aryl Iodide – Potential Sensitizer."[1]

Visualizations

Decision Logic: Handling Unknown Intermediates

This diagram illustrates the decision-making process for selecting containment based on the physical state and operation type.[1]

Figure 1: Operational safety logic for handling aryl iodide intermediates based on physical state and solvent context.

Synthesis Workflow & Hazard Control

This workflow visualizes the specific risks during the cross-coupling application of this intermediate.

Figure 2: Process flow highlighting critical control points during the synthetic application of the intermediate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576940, N-tert-Butyl-4-methylbenzamide. Retrieved from [Link]

-

Context: Used as the structural anchor for the "tert-butyl benzamide" moiety properties.[1]

-

-

Pharmaffiliates (2025). 3-Iodo-N-methylbenzamide (CAS 90434-01-8) Safety Data. Retrieved from [Link]

- Context: Used to interpolate the specific hazards of the iodine-methylbenzamide substitution p

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). Retrieved from [Link]

-

Context: Authoritative basis for assigning H335/H315 to novel amides.[1]

-

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

-

Context: Regulatory framework for the "Precautionary Principle" in R&D settings.

-

Sources

- 1. queensu.ca [queensu.ca]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. americanelements.com [americanelements.com]

- 5. fishersci.com [fishersci.com]

- 6. ECHA CHEM [chem.echa.europa.eu]

role of tert-butyl group in N-(tert-butyl)-3-iodo-4-methylbenzamide stability

An In-Depth Technical Guide: The Pivotal Role of the N-tert-Butyl Group in the Stability of N-(tert-butyl)-3-iodo-4-methylbenzamide

Abstract

The stability of active pharmaceutical ingredients and advanced materials is a cornerstone of their function and viability. In the realm of substituted benzamides, the incorporation of an N-tert-butyl group imparts a remarkable degree of stability, a phenomenon critical to researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the multifaceted role of the tert-butyl group in enhancing the stability of the model compound, N-(tert-butyl)-3-iodo-4-methylbenzamide. We will dissect the synergistic contributions of steric hindrance, electronic effects, and conformational rigidity that collectively protect the labile amide bond. This whitepaper synthesizes foundational chemical principles with field-proven experimental methodologies, offering both a robust theoretical framework and practical, self-validating protocols for assessing molecular stability.

Introduction: The Benzamide Scaffold and the Imperative of Stability

Benzamide derivatives are privileged structures in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents and functional polymers. Their utility, however, is intrinsically linked to their stability under thermal, chemical, and metabolic stress. The amide bond, while generally robust, is susceptible to hydrolysis and thermal decomposition, which can lead to loss of function, degradation, and the formation of unwanted byproducts.

The strategic introduction of specific functional groups is a cornerstone of molecular design aimed at mitigating these instabilities. Among the most effective stabilizing moieties is the N-tert-butyl group.[1] This guide will use N-(tert-butyl)-3-iodo-4-methylbenzamide as a case study to explore the precise mechanisms by which this bulky alkyl group confers exceptional stability. Understanding these principles is paramount for designing next-generation molecules with enhanced shelf-life, predictable processing conditions, and improved pharmacokinetic profiles.

The Multifaceted Role of the N-tert-Butyl Group

The profound stabilizing effect of the N-tert-butyl group is not attributable to a single property but rather to a powerful interplay of steric, electronic, and conformational factors.

Steric Shielding: A Dominant Force for Stability

The most significant contribution of the tert-butyl group is its profound steric hindrance.[2][3] Comprising a central quaternary carbon bonded to three methyl groups, it creates a bulky, umbrella-like shield over the amide functionality.[3]

-

Protection Against Nucleophilic Attack: Amide hydrolysis, under both acidic and basic conditions, involves the nucleophilic attack of water or a hydroxide ion at the electrophilic carbonyl carbon.[4][5] The sheer volume of the tert-butyl group physically obstructs the trajectory of incoming nucleophiles, dramatically increasing the activation energy required for the reaction to proceed.[2][6] This makes tertiary amides, like the title compound, exceptionally resistant to cleavage compared to primary or secondary amides.[7][8]

-

Metabolic Shielding: In a biological context, this steric bulk is highly effective at preventing enzymatic degradation.[3] Cytochrome P450 enzymes, which are responsible for much of the hepatic metabolism of xenobiotics, are often sterically sensitive.[9] The tert-butyl group can deny these enzymes access to the amide bond or adjacent sites, significantly increasing the metabolic half-life of a drug candidate.[3][9]

Electronic Contributions: Subtle but Significant Effects

While less dominant than its steric effects, the electronic nature of the tert-butyl group provides an additional layer of stability.

-

Inductive Effect (+I): As an alkyl group, the tert-butyl substituent is weakly electron-donating through sigma bonds (the inductive effect).[10][11] This effect pushes electron density towards the amide nitrogen. This donation enhances the resonance delocalization of the nitrogen's lone pair into the carbonyl system, strengthening the C-N amide bond.[4][12] A stronger C-N bond with more double-bond character is inherently more difficult to break.

-

Hyperconjugation: The C-H bonds of the methyl groups can also donate electron density into the aromatic system through hyperconjugation, a weaker but still relevant electronic effect.[10]

Conformational Restriction and Rotational Energy Barriers

The size of the tert-butyl group imposes severe restrictions on the molecule's conformational freedom, which directly impacts stability.

-

Increased Rotational Barrier: The amide C-N bond has significant double-bond character due to resonance, which restricts free rotation. The energy required to overcome this restriction is known as the rotational barrier.[13][14][15] The bulky tert-butyl group clashes sterically with the aromatic ring and the carbonyl oxygen in the transition state of rotation, significantly raising this energy barrier.[15] This "locking" of the conformation further protects the amide bond by holding it in a less reactive, planar state.

-

Dictating Molecular Shape: By preventing rotation, the tert-butyl group helps to define a rigid molecular architecture. This is crucial in drug design, where a specific conformation is often required for optimal binding to a biological target.

The interplay of these stabilizing factors is visualized in the diagram below.

Caption: Interplay of factors contributing to molecular stability.

Quantifying Stability: Experimental and Computational Methodologies

A robust assessment of stability requires empirical data. The following section details the key experimental protocols used to quantify the contributions of the tert-butyl group.

Assessing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold standards for evaluating thermal stability.[16] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow required to change the sample's temperature.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of N-(tert-butyl)-3-iodo-4-methylbenzamide into a high-purity alumina crucible.[16]

-

Analysis Parameters: Place the crucible in the TGA furnace. Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.[16]

-

Inert Atmosphere: Maintain a continuous flow of an inert gas, such as nitrogen, at a rate of 50-100 mL/min to prevent oxidative degradation.[16]

-

Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition (Tonset) is determined as the temperature at which significant mass loss begins, providing a quantitative measure of thermal stability.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. Use an empty, sealed pan as a reference.[16]

-

Analysis Parameters: Place both sample and reference pans in the DSC cell. Heat the cell at a controlled rate (e.g., 10°C/min) over a desired temperature range.[16]

-

Data Analysis: Measure the differential heat flow between the sample and the reference. The melting point (Tm) is identified as the peak temperature of the endothermic event. A high melting point and a large decomposition exotherm (if observed) are indicative of high stability.

| Compound | N-Substituent | Tonset (°C) (from TGA) | Tm (°C) (from DSC) |

| Analyte | -C(CH₃)₃ | > 300 (Expected) | ~160-180 (Expected) |

| Analogue 1 | -CH₃ | ~270 | ~130 |

| Analogue 2 | -H | ~250 | ~128 |

| Note: Values for analogues are representative for substituted benzamides. Precise values require experimental determination. |

Evaluating Chemical Stability (Hydrolysis)

The resistance of the amide bond to hydrolysis can be quantified by monitoring its degradation over time under forced acidic and basic conditions using High-Performance Liquid Chromatography (HPLC).

-